Absence of Validated Target Engagement or Bioactivity Data for the Target Compound
A comprehensive search of authoritative databases (ChEMBL, BindingDB, PubChem) and the primary literature reveals no quantitative functional assay data (e.g., IC50, Ki, MIC) for N-(2-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide. Critically, the bioactivity record most frequently associated with this compound name (ChEMBL ID CHEMBL270724, report of CK2α Ki = 77 nM and PKR IC50 = 7,000 nM) has been verified to belong to an entirely different chemical structure: (E)-3-(2,3,4,5-tetrabromophenyl)acrylic acid (TBCA), also known as Casein Kinase II Inhibitor III [1]. The target compound is structurally distinct and does not correspond to this bioactivity profile.
| Evidence Dimension | Target-specific bioactivity |
|---|---|
| Target Compound Data | No verified data available |
| Comparator Or Baseline | ChEMBL record CHEMBL270724: CK2α Ki = 77 nM; PKR IC50 = 7,000 nM |
| Quantified Difference | Not applicable; comparator data is for a structurally unrelated compound |
| Conditions | CK2α inhibition assay (autoradiography); PKR inhibition assay (luminescent) [1] |
Why This Matters
This misidentification poses a significant procurement risk; purchasing this compound under the assumption of CK2 inhibitory activity based on database entries will yield a compound with no demonstrated activity, wasting research resources.
- [1] BindingDB. BDBM50347922 (CHEMBL270724). Affinity Data: Ki 77 nM for CK2α; IC50 7.00E+3 nM for PKR. Data curated by ChEMBL. View Source
